N-ethoxycarbonyl amphetamine
Overview
Description
N-ethoxycarbonyl amphetamine is a derivative of amphetamine, a well-known central nervous system stimulant. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the amphetamine structure. Amphetamines, including their derivatives, are known for their stimulant, euphoric, and anti-fatigue effects, which are primarily due to their interaction with neurotransmitter systems in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxycarbonyl amphetamine typically involves the reaction of amphetamine with ethyl chloroformate. The reaction is carried out in an alkaline medium, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethoxycarbonyl group. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-ethoxycarbonyl amphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amphetamine derivatives.
Scientific Research Applications
N-ethoxycarbonyl amphetamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various amphetamine derivatives for research purposes.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
N-ethoxycarbonyl amphetamine exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, euphoria, and reduced fatigue .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: The parent compound, known for its stimulant effects.
Methamphetamine: A more potent derivative with similar stimulant properties.
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive effects.
3,4-Methylenedioxymethamphetamine (MDMA):
Uniqueness
N-ethoxycarbonyl amphetamine is unique due to the presence of the ethoxycarbonyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can alter the compound’s interaction with biological targets, potentially leading to different therapeutic and side effect profiles compared to other amphetamine derivatives .
Properties
IUPAC Name |
ethyl N-(1-phenylpropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)13-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPEGDLROEOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214011 | |
Record name | Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27822-59-9 | |
Record name | Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27822-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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